molecular formula C7H14O6 B076133 3-O-Methyl-alpha-D-glucopyranose CAS No. 13224-94-7

3-O-Methyl-alpha-D-glucopyranose

Cat. No.: B076133
CAS No.: 13224-94-7
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-OVHBTUCOSA-N
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Description

3-O-Methyl-alpha-D-glucopyranose: is a glucose analogue where the hydroxyl group at the third carbon is replaced by a methoxy group. This compound is known for its role as a non-metabolizable glucose analogue, making it useful in various biochemical and physiological studies .

Mechanism of Action

Target of Action

3-O-Methyl-alpha-D-glucopyranose, also known as 3-O-Methylglucose , is a passive carrier-mediated transported glucose analogue . It primarily targets the sodium-dependent glucose co-transporter (SGLT1) in the body . SGLT1 plays a crucial role in the absorption of glucose in the small intestine and renal glucose reabsorption .

Mode of Action

This compound interacts with its target, SGLT1, by mimicking the structure of glucose . This allows it to be recognized and transported by SGLT1, similar to how glucose would be transported .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose transport pathway . By interacting with SGLT1, it can influence the transport of glucose across the intestinal and renal epithelial cells . The downstream effects of this interaction can impact glucose homeostasis in the body .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its interaction with SGLT1 and the presence of other glucose molecules .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in glucose transport . By competing with glucose for transport via SGLT1, it can influence the amount of glucose that is absorbed in the intestines and reabsorbed in the kidneys . This can potentially impact glucose levels in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the concentration of glucose in the body, the expression and activity of SGLT1, and physiological conditions such as pH and temperature

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl-alpha-D-glucopyranose primarily undergoes substitution reactions due to the presence of the methoxy group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: 3-O-Methyl-alpha-D-glucopyranose is unique due to its specific substitution at the third carbon, which imparts distinct chemical and biological properties. Its non-metabolizable nature makes it particularly valuable in studies of glucose transport and metabolism .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBSJMAPKXHAH-OVHBTUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037629
Record name 3-O-Methylglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13224-94-7, 146-72-5
Record name 3-O-Methyl-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13224-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methyl-alpha-D-glucopyranose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-methyl-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
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Record name 3-O-METHYL-.ALPHA.-D-GLUCOPYRANOSE
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Q & A

Q1: What role does 3-O-Methyl-alpha-D-glucopyranose play in the study on O-glycoside bond cleavage?

A1: The study utilizes this compound (II) as one of the model compounds to investigate the effects of radiolysis on O-glycoside bonds in carbohydrates []. By analyzing the products formed after irradiation of this compound solutions, researchers aimed to understand the mechanisms of radiation-induced bond cleavage in carbohydrates.

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